Nucleophilicity Modulation: Mayr N Parameter Head-to-Head vs. Unsubstituted 4-Aminopyridine
The Mayr nucleophilicity scale provides a solvent-independent comparison of N-nucleophile reactivity. 4-Amino-3,5-dibromopyridine in MeCN exhibits N = 11.11 (sN = 0.75) [1], whereas unsubstituted 4-aminopyridine in CH₂Cl₂ shows N = 15.20 (sN = 0.67) [2]. The electron-withdrawing effect of the two ortho-bromine substituents reduces the nucleophilicity by ΔN = −4.09, corresponding to approximately a 12,000-fold decrease in the rate constant for reactions with carbocation electrophiles. This quantifies the extent to which the dibromo substitution electronically deactivates the 4-amino group, a critical parameter for designing SNAr-based derivatization sequences.
| Evidence Dimension | Nucleophilicity (Mayr N parameter) |
|---|---|
| Target Compound Data | N = 11.11, sN = 0.75 (in MeCN) |
| Comparator Or Baseline | 4-Aminopyridine: N = 15.20, sN = 0.67 (in CH₂Cl₂) |
| Quantified Difference | ΔN = −4.09 (≈12,000-fold lower rate constant with reference electrophiles) |
| Conditions | Mayr reference electrophile method; solvent: MeCN for target, CH₂Cl₂ for comparator |
Why This Matters
A procurement scientist selecting 4-aminopyridine for a nucleophilic amination step would experience drastically different kinetics and may fail to achieve the desired substitution efficiency, making the dibromo compound the appropriate choice when attenuated nucleophilicity is required for selectivity.
- [1] Mayr's Database of Reactivity Parameters: 4-Amino-3,5-dibromo-pyridine (in MeCN), N Parameter: 11.11, sN Parameter: 0.75. J. Phys. Chem. A 2012, 116, 8494–8499. DOI: 10.1021/jp3049247. View Source
- [2] Mayr's Database of Reactivity Parameters: 4-Aminopyridine (in CH₂Cl₂), N Parameter: 15.20, sN Parameter: 0.67. Chem. Eur. J. 2007, 13, 336–345. DOI: 10.1002/chem.200600941. View Source
